Sodium5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate

Description

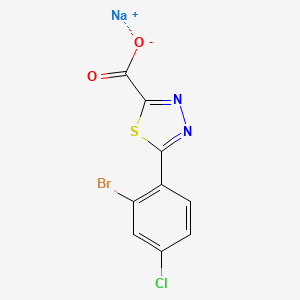

Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-bromo-4-chlorophenyl group at position 5 and a carboxylate anion at position 2, stabilized by a sodium counterion. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula |

C9H3BrClN2NaO2S |

|---|---|

Molecular Weight |

341.54 g/mol |

IUPAC Name |

sodium;5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate |

InChI |

InChI=1S/C9H4BrClN2O2S.Na/c10-6-3-4(11)1-2-5(6)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |

InChI Key |

HCBCIEUAMRPUBN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C2=NN=C(S2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves:

- Formation of the 1,3,4-thiadiazole ring system.

- Introduction of the 2-bromo-4-chlorophenyl substituent.

- Carboxylation and conversion to the sodium carboxylate salt.

Stepwise Preparation

Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole Intermediate

A key intermediate for the target compound is 2-amino-5-bromo-1,3,4-thiadiazole. According to a 2021 patent, this intermediate can be prepared by dissolving 2-amino-1,3,4-thiadiazole in an aqueous acid solution (mass fraction of acid agent 2-6%, preferably 3-5%) to ensure homogeneous reaction conditions. The solution is then reacted with bromine in the presence of an oxidant such as hypochlorite, chlorate, chlorite, hydrogen peroxide, or hypochlorous acid at 15-30°C. The mass ratio of the thiadiazole to oxidant is maintained between 1:20 and 1:50. After bromination, alkali treatment yields 2-amino-5-bromo-1,3,4-thiadiazole with reduced bromine consumption and environmental impact (Table 1).

Table 1: Conditions for Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole

| Parameter | Conditions |

|---|---|

| Acid solution concentration | 2-6% (preferably 3-5%) |

| Reaction temperature | 15-30°C |

| Oxidant | Hypochlorite, chlorate, etc. |

| Mass ratio (thiadiazole:oxidant) | 1:20-50 |

| Outcome | Brominated intermediate |

Halogenation of 5-Amino-1,3,4-thiadiazole-2-carboxylate to 5-Bromo Derivative

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is brominated to ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate using copper(II) bromide and tert-butyl nitrite in acetonitrile at 20-60°C. The reaction involves gradual addition of tert-butyl nitrite, gas evolution, and heating to 60°C for 30 minutes. The product is isolated by extraction and filtration, yielding a high purity brominated ester (Table 2).

Table 2: Bromination of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

| Reagent | Amount / Equiv |

|---|---|

| Copper(II) bromide (CuBr2) | 2 equiv |

| tert-Butyl nitrite (t-BuONO) | 2 equiv |

| Solvent | Acetonitrile (0.32 M) |

| Temperature | 20-60°C |

| Reaction time | ~1 hour |

| Yield | High (not specified) |

Conversion to Sodium Carboxylate Salt

The carboxylate group is converted to its sodium salt by neutralization with sodium hydroxide or sodium carbonate in aqueous media, yielding Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate as a stable, water-soluble compound.

Summary of Research Findings

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiadiazole derivatives with potential biological activities.

Biology: In biological research, Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is studied for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the formulation of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to conformational changes that reduce enzyme function. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate with related compounds:

*Calculated based on analogous structures.

Key Observations :

- Halogenation Patterns: The bromo-chloro substitution in the target compound contrasts with difluoro (in ), trifluoromethyl (in ), or non-halogenated (cyclopropyl in ) groups.

- Counterion Impact : Sodium and potassium carboxylates (e.g., ) exhibit higher water solubility than ethyl esters (e.g., ), which are more lipophilic. This affects applications in biological systems or solution-phase reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 2-position of the phenyl ring serves as a primary site for nucleophilic substitution due to its electron-withdrawing neighboring groups (Cl, thiadiazole ring). Key reactions include:

For example, reaction with thiourea derivatives forms aminothiazole hybrids through a two-step mechanism:

Cyclization Reactions

The carboxylate group enables cyclodehydration under acidic or thermal conditions:

This method avoids toxic reagents like POCl₃ and facilitates one-pot synthesis of complex heterocycles .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings:

| Reaction Type | Partner | Catalyst System | Product Application |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiadiazole hybrids with enhanced anticancer activity |

For instance, coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, modulating electronic properties for targeted bioactivity.

Carboxylate Functionalization

The sodium carboxylate group undergoes derivatization:

| Reaction | Reagent | Product | Notes |

|---|---|---|---|

| Esterification | Alkyl halides (e.g., CH₃I) | Methyl ester analogs | Enhances lipophilicity for improved membrane permeability |

| Amidation | Primary amines | Amide derivatives | Used to develop prodrugs with sustained release profiles |

Comparative Reactivity of Analogous Compounds

Structural modifications significantly alter reactivity and outcomes:

| Compound | Substituents | Notable Reactivity Differences |

|---|---|---|

| Sodium 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate | No bromine | Reduced electrophilicity at phenyl ring; slower SNAr kinetics |

| Sodium 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-carboxylate | Nitro group | Enhanced electron deficiency accelerates nucleophilic substitution |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Halogen substituents direct incoming nucleophiles to specific positions on the phenyl ring.

-

Cyclodehydration : PPE acts as both a catalyst and dehydrating agent, promoting ring closure without intermediate isolation .

-

Steric Effects : The 2-bromo-4-chloro substitution pattern imposes steric constraints, favoring reactions with smaller nucleophiles (e.g., –NH₂ over bulky amines) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the thiadiazole core. A key step involves Sandmeyer bromination of an amino-substituted thiadiazole precursor (e.g., ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate) using tert-butyl nitrite and CuBr₂ at room temperature to introduce the bromine atom . Subsequent Suzuki-Miyaura coupling or halogenation may introduce the 2-bromo-4-chlorophenyl group. The carboxylate sodium salt is typically obtained via saponification of the ethyl ester intermediate under basic conditions (e.g., NaOH/EtOH).

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : After synthesis, the crude product is precipitated by adjusting the pH to 8–9 with ammonia solution, followed by recrystallization using a DMSO/water (2:1) mixture .

- Characterization : Techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .

- X-ray crystallography (using SHELX software for refinement) to resolve the crystal structure .

- Mass spectrometry (EI or ESI) to verify molecular weight .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) .

- ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and thiadiazole protons .

- XRD resolves crystallographic parameters (e.g., bond lengths, angles) and detects polymorphism .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the Sandmeyer bromination step?

- Methodological Answer :

- Catalyst loading : Use 0.5–1.0 equivalents of CuBr₂ to minimize side reactions .

- Temperature control : Maintain room temperature to prevent thermal decomposition of diazonium intermediates .

- Scale-up : Reactions at the kilogram scale require continuous stirring and inert atmospheres (N₂/Ar) .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or HPLC .

Q. How to address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and XRD data to resolve ambiguities. For example, XRD can confirm whether a substituent is para or meta if NMR coupling constants are inconclusive .

- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra and compare with experimental data .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .

Q. What strategies enhance the stability of sodium 5-(2-bromo-4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate in aqueous solutions?

- Methodological Answer :

- pH control : Store solutions at pH 7–9 to prevent hydrolysis of the thiadiazole ring .

- Light sensitivity : Use amber vials to avoid photodegradation of the bromophenyl group .

- Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in degassed solvents .

Q. How to investigate structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Derivatization : Synthesize analogs with variations in the phenyl substituents (e.g., replacing Br with Cl or F) and test bioactivity .

- Computational docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock to predict binding affinities .

- In vitro assays : Use enzyme inhibition assays (e.g., PDE4 or kinase assays) to correlate substituent effects with activity .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.